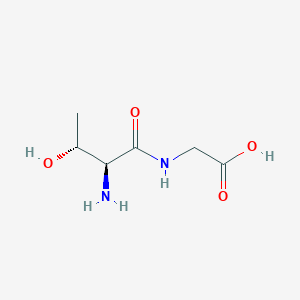
Methyl 4-acetylbenzoate
Vue d'ensemble
Description
Methyl 4-acetylbenzoate is an aromatic ketone with the molecular formula C10H10O3. It is also known as 4-acetobenzoic acid methyl ester. This compound is characterized by the presence of a methyl ester group and an acetyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Mécanisme D'action
Target of Action
Methyl 4-acetylbenzoate is an aromatic ketone
Mode of Action
It’s known that aromatic ketones can undergo reduction reactions, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This transformation can alter the interaction of the compound with its biological targets, potentially leading to changes in their function.
Biochemical Pathways
The reduction of aromatic ketones, such as this compound, can influence various biochemical pathways by altering the function of target enzymes and receptors .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (17818 g/mol) and solubility, can influence its bioavailability.
Result of Action
It’s known that the compound can be used in the preparation of trisubstituted pyrazoles, which have been studied as novel hepatitis c virus entry inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-acetylbenzoate can be synthesized from 4-bromoacetophenone. The reaction involves the esterification of 4-bromoacetophenone with methanol in the presence of an acid catalyst . The general reaction scheme is as follows:
4-Bromoacetophenone+MethanolAcid CatalystMethyl 4-acetylbenzoate
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-acetylbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Acetylbenzoic acid.
Reduction: 4-Acetylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 4-acetylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fine chemicals and as a flavoring agent in the food industry
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but with a formyl group instead of an acetyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an acetyl group.
Methyl 4-tert-butylbenzoate: Features a tert-butyl group in place of the acetyl group
Uniqueness
Methyl 4-acetylbenzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both the methyl ester and acetyl groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTSFZXGLAHYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189671 | |
| Record name | Methyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-53-8 | |
| Record name | Methyl 4-acetylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3609-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-acetylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-ACETYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3D53J4NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-acetylbenzoate in the synthesis of Momelotinib?
A1: this compound serves as a crucial building block in the synthesis of Momelotinib. Both research papers [, ] describe its conversion into an intermediate compound, Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, through a reaction with N,N-dimethylformamide dimethylacetal. This intermediate then undergoes a condensation reaction with 1-(morpholinophenyl)guanidine to form the core pyrimidine structure of Momelotinib.
Q2: Are there any advantages to the synthetic routes described in the papers using this compound?
A2: Yes, both papers highlight the advantages of their respective synthetic approaches. The method described in [] emphasizes simplicity, cost-effectiveness, and environmental friendliness, making it suitable for industrial production. Similarly, [] emphasizes the efficiency and industrial scalability of their method, noting the absence of a need for noble metal catalysts. Both approaches utilize this compound effectively to achieve a practical and scalable synthesis of Momelotinib.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)

